Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate
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Overview
Description
Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a complex organic compound that combines the structural features of benzenesulfonic acid and a difluoropyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as tert-butyl esters, to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzenesulfonic acid derivatives .
Scientific Research Applications
Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid [2-(aminomethyl)-4-tert-butyl-6-iodophenyl] ester: Shares the benzenesulfonic acid moiety but differs in the substituents on the aromatic ring.
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: Contains a similar tert-butyl carbamate group but has a different overall structure.
Uniqueness
Benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is unique due to its combination of a difluoropyrrolidine core with a benzenesulfonic acid moiety. This unique structure imparts specific chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C16H24F2N2O5S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
benzenesulfonic acid;tert-butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2.C6H6O3S/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13;7-10(8,9)6-4-2-1-3-5-6/h7H,4-6,13H2,1-3H3;1-5H,(H,7,8,9) |
InChI Key |
ZZGFUBQWBPPVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)(F)F.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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